4-bromo-3-(ethoxymethyl)-1-ethyl-1H-pyrazole
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Overview
Description
4-Bromo-3-(ethoxymethyl)-1-ethyl-1H-pyrazole is a chemical compound with the molecular formula C12H15BrN2O
Preparation Methods
Industrial Production Methods: On an industrial scale, the synthesis of 4-bromo-3-(ethoxymethyl)-1-ethyl-1H-pyrazole involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the production of high-quality material.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-(ethoxymethyl)-1-ethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a corresponding carboxylic acid derivative.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different pyrazole derivative.
Substitution: The ethoxymethyl group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: this compound-5-carboxylic acid.
Reduction: this compound-5-ol.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, 4-bromo-3-(ethoxymethyl)-1-ethyl-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate in organic synthesis.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural similarity to biologically active molecules makes it a valuable tool in drug discovery.
Medicine: In the medical field, derivatives of this compound are being investigated for their therapeutic properties. These derivatives have shown promise in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: The compound is also used in the development of new materials and chemicals. Its unique properties make it suitable for applications in the production of advanced polymers and coatings.
Mechanism of Action
The mechanism by which 4-bromo-3-(ethoxymethyl)-1-ethyl-1H-pyrazole exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways involved would vary based on the biological system and the specific derivative being studied.
Comparison with Similar Compounds
3-Bromo-1-ethyl-1H-pyrazole
4-Bromo-3-methyl-1-ethyl-1H-pyrazole
4-Bromo-3-(methoxymethyl)-1-ethyl-1H-pyrazole
Uniqueness: 4-Bromo-3-(ethoxymethyl)-1-ethyl-1H-pyrazole stands out due to its ethoxymethyl group, which imparts different chemical and biological properties compared to its methyl and methoxymethyl counterparts
Properties
IUPAC Name |
4-bromo-3-(ethoxymethyl)-1-ethylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN2O/c1-3-11-5-7(9)8(10-11)6-12-4-2/h5H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPNKXGCPMMUIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)COCC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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